molecular formula C9H9FN4 B8515603 2-Fluoro-6-[1,2,4]triazol-1-yl-benzylamine

2-Fluoro-6-[1,2,4]triazol-1-yl-benzylamine

Cat. No. B8515603
M. Wt: 192.19 g/mol
InChI Key: ICPPKDCZCASQAK-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A solution of 2-fluoro-6-[1,2,4]triazol-1-yl-benzonitrile (1.54 g, 8.20 mmol), as prepared in the previous step, in dry EtOH (70 mL) was bubbled with NH3 gas for 5 min. This solution was treated with a suspension of Raney Nickel 2800 in EtOH under air (15 mL) (prepared by diluting 2 mL of the Aldrich water slurry with 15 mL EtOH, centrifuging, decanting, diluting with 15 mL EtOH and transferring to the reaction). The flask was then sealed and evacuated until bubbles formed, and the evacuated flask was flushed with H2 gas via balloon pressure. After 14 h stirring at rt under balloon H2 pressure, TLC demonstrated very little starting material remaining. The bulk of the Raney nickel was removed with a magnet, the reaction mixture was filtered (0.22 μm), and the clear pale yellow filtrate was concentrated to give a green oil. Silica flash chromatography of the crude oil (40 mm×6″ column; 98:2 DCM/MeOH/saturated NH3 eluent; 30 mL fractions; fractions 12-19 combined) afforded the title compound as a yellow solid (1.41 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[C:3]=1[C:4]#[N:5].O.C(Cl)Cl.CO>CCO>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[C:3]=1[CH2:4][NH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)N1N=CN=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 14 h stirring at rt under balloon H2 pressure, TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled with NH3 gas for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
This solution was treated with a suspension of Raney Nickel 2800 in EtOH under air (15 mL) (
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
decanting
ADDITION
Type
ADDITION
Details
diluting with 15 mL EtOH and transferring to the reaction)
CUSTOM
Type
CUSTOM
Details
The flask was then sealed
CUSTOM
Type
CUSTOM
Details
evacuated until bubbles
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the evacuated flask was flushed with H2 gas via balloon pressure
CUSTOM
Type
CUSTOM
Details
The bulk of the Raney nickel was removed with a magnet
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered (0.22 μm)
CONCENTRATION
Type
CONCENTRATION
Details
the clear pale yellow filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a green oil

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=C(CN)C(=CC=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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